8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Helical Quinoline-Derived Oligoamide Foldamers
Oligoamides derived from quinoline carboxylic acid have been designed and synthesized, revealing their ability to adopt helical structures stabilized by intramolecular hydrogen bonds. These structures were characterized both in the solid state and in solution, demonstrating remarkable stability, even at high temperatures in deuterated DMSO. The design principles behind these helical structures open up potential applications in molecular engineering and the development of novel biomimetic materials (Hua Jiang et al., 2003).
Therapeutic Potential for Parkinson's Disease
A natural quinoline alkaloid synthesized from deep-sea-derived fungus showed significant neuroprotective properties in a Caenorhabditis elegans model of Parkinson's disease. This compound ameliorated dopaminergic neurodegeneration and restored impaired locomotion in worms, suggesting its promise as a therapeutic candidate for treating Parkinson's disease (T. Lee et al., 2022).
Metal Ion Selectivity and Extraction
Quinoline-2-carboxylic acids with varying substituents have been studied for their ability to extract metal ions from aqueous solutions. The nature and position of these substituents significantly influence metal ion selectivity, demonstrating their potential use in the selective extraction and removal of metals from industrial and environmental samples (C. Moberg et al., 1990).
Photophysical Properties and Fluorophores
Studies on quinoline-based fluorophores have revealed their potential application in biochemistry and medicine for studying various biological systems. The synthesis and photophysical properties of these compounds, including their thermal stability and fluorescence behavior, underline their utility as sensitive and selective probes for biological imaging and diagnostics (Vikas Padalkar & N. Sekar, 2014).
Anticancer Activity
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has uncovered their significant anticancer activity against various carcinoma cell lines. These compounds have demonstrated not only potent anticancer effects but also the ability to induce apoptotic DNA fragmentation in cancer cells, positioning them as promising leads for the development of novel anticancer agents (H. Bhatt et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap), and human germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and embryonic development .
Mode of Action
It’s plausible that it interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity .
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid are likely related to the functions of the enzymes it inhibits . For instance, inhibition of alkaline phosphatases can impact phosphate metabolism and bone mineralization .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific enzymes it inhibits . For example, inhibition of alkaline phosphatases could potentially lead to alterations in phosphate metabolism and bone mineralization .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound .
Biochemical Analysis
Biochemical Properties
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alkaline phosphatases, a group of enzymes that remove phosphate groups from molecules . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect various biochemical pathways where alkaline phosphatases are involved.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins . These changes can subsequently impact cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, its binding to alkaline phosphatases inhibits the enzyme’s activity, leading to downstream effects on phosphate metabolism . Additionally, the compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, such as alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Properties
IUPAC Name |
8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-5-3-7-13(9-11)16-10-15(18(20)21)14-8-4-6-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZHJHHVQYNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357089 | |
Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438225-30-0 | |
Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.